![molecular formula C20H23N5O B2549151 N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide CAS No. 1465332-51-7](/img/structure/B2549151.png)
N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide is a cyanopyridine derivative, which is a class of compounds known for their biological and therapeutic activities. These compounds have a wide range of applications in pharmaceuticals and agriculture. The specific structure of this compound suggests that it may have unique properties and potential uses that could be explored in various fields of study.
Synthesis Analysis
The synthesis of related cyanopyridine derivatives involves the condensation of chalcone derivatives with Malononitrile in the presence of Ammonium acetate. This process typically results in the formation of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2yl)phenyl)cyclopropane carboxamide compounds, as described in the synthesis of similar compounds . Although the exact synthesis of N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide is not detailed, it is likely to involve similar condensation reactions and the use of cyclopropyl and cyclohexyl groups in the starting materials.
Molecular Structure Analysis
The molecular structure of cyanopyridine derivatives is characterized by the presence of a pyridine ring, which is a six-membered ring containing one nitrogen atom. The specific compound also contains additional cyclopropyl groups, which are three-membered carbon rings known for their ring strain and reactivity, and a cyclohexyl group, a six-membered carbon ring. These structural features can significantly influence the chemical behavior and potential interactions of the compound with biological targets.
Chemical Reactions Analysis
Cyanopyridine derivatives can undergo various chemical reactions due to the reactive nature of the cyano group and the aromatic pyridine ring. The cyano group can be involved in nucleophilic addition reactions, while the pyridine ring can participate in electrophilic substitution reactions. The presence of cyclopropyl groups may also lead to unique reactivity patterns, although specific reactions for the compound are not detailed in the provided data.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanopyridine derivatives are influenced by their molecular structure. The spectral data, including infrared (IR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry, are typically used to characterize these compounds . The antimicrobial activities of these compounds suggest that they may interact with biological systems in a way that disrupts microbial growth or function. However, the exact physical properties such as melting point, solubility, and stability of N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide are not provided in the data.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis of Heterocyclic Compounds : Research has demonstrated the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and triazolopyrimidines, indicating the importance of these structures in developing compounds with potential antimicrobial and antitumor activities. For instance, the synthesis of novel N-arylpyrazole-containing enaminones showed potential antimicrobial and cytotoxic effects against specific human cancer cell lines, comparable to those of 5-fluorouracil (Riyadh, 2011).
Antimicrobial and Insecticidal Agents : Another study focused on the synthesis of bioactive sulfonamide thiazole derivatives, which demonstrated potent insecticidal activities against the cotton leafworm, highlighting the potential of these compounds in agricultural applications (Soliman et al., 2020).
Antiviral Activities : Synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin revealed activities against human cytomegalovirus and herpes simplex virus type 1, indicating the potential of such compounds in antiviral research (Saxena et al., 1990).
Advanced Material Applications
- Functional Fluorophores : The development of 3-formylpyrazolo[1,5-a]pyrimidines as key intermediates for the preparation of functional fluorophores showcased the utility of these compounds in creating fluorescent probes, which could have applications in biological imaging and sensing (Castillo et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds, such as pyrazolo[3,4-b]pyridines, have been studied for their promising activity against mycobacterium tuberculosis .
Mode of Action
It is known that pyrazolo[3,4-b]pyridines interact with their targets to exhibit their biological activity .
Biochemical Pathways
Related compounds, such as pyrazolo[3,4-b]pyridines, have been associated with various biological processes .
Result of Action
Related compounds, such as pyrazolo[3,4-b]pyridines, have shown promising biological activity .
Propiedades
IUPAC Name |
N-(1-cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-20(8-9-20)24-19(26)15-10-17(13-6-7-13)23-18-16(15)11-22-25(18)14-4-2-1-3-5-14/h10-11,13-14H,1-9H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVZXOLIVUKGKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=N2)C(=CC(=N3)C4CC4)C(=O)NC5(CC5)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanocyclopropyl)-1-cyclohexyl-6-cyclopropylpyrazolo[3,4-B]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(tert-Butoxycarbonyl)piperidin-4-ylcarbamoyl]benzoic acid](/img/structure/B2549069.png)
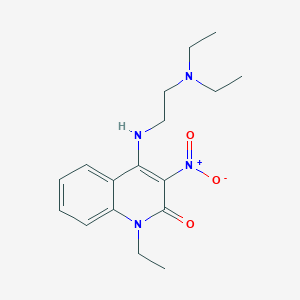
![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)
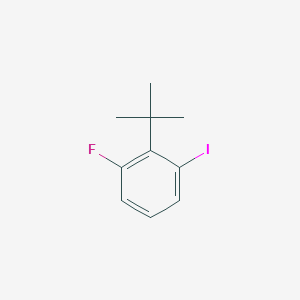
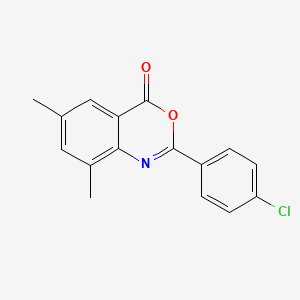
![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

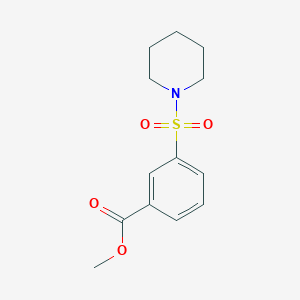
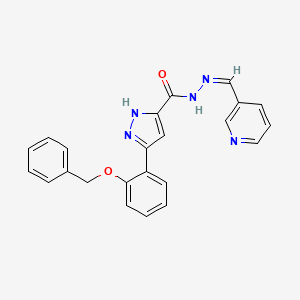
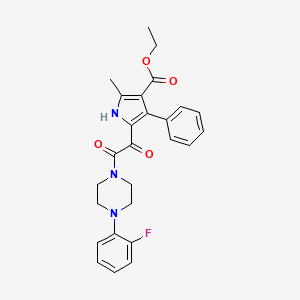
![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)

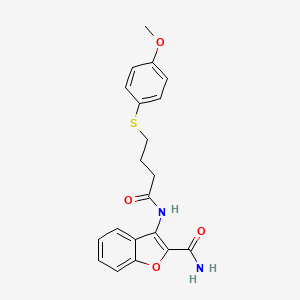
![(2E)-1-{[1,1'-biphenyl]-4-yl}-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2549091.png)